
1-Methyl-3-nitropyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-nitropyrene is a derivative of pyrene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of a methyl group at the first position and a nitro group at the third position on the pyrene ring
Preparation Methods
The synthesis of 1-Methyl-3-nitropyrene typically involves the nitration of 1-methylpyrene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions. The reaction is highly exothermic and requires careful temperature control to avoid decomposition of the reactants and products .
In industrial settings, the production of this compound may involve multi-step synthesis routes. These routes often start with the methylation of pyrene followed by nitration. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are optimized to maximize yield and purity .
Chemical Reactions Analysis
1-Methyl-3-nitropyrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form nitro derivatives with additional functional groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: Electrophilic substitution reactions can occur at the pyrene ring, leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields 1-methyl-3-aminopyrene .
Scientific Research Applications
1-Methyl-3-nitropyrene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds. Its unique structure makes it a valuable building block for studying reaction mechanisms and developing new materials.
Medicine: The compound’s ability to induce oxidative stress and DNA damage has implications for cancer research.
Mechanism of Action
The biological effects of 1-Methyl-3-nitropyrene are primarily due to its ability to undergo metabolic activation. Enzymes such as cytochrome P450 metabolize the compound to form reactive intermediates. These intermediates can bind to DNA, leading to the formation of DNA adducts and subsequent mutations . The compound’s ability to generate reactive oxygen species also contributes to its toxic effects .
Comparison with Similar Compounds
1-Methyl-3-nitropyrene is similar to other nitro-polycyclic aromatic hydrocarbons, such as 1-nitropyrene and 1,6-dinitropyrene. its unique substitution pattern (methyl and nitro groups) gives it distinct chemical and biological properties. For example, 1-nitropyrene lacks the methyl group, which affects its reactivity and interaction with biological molecules .
Similar compounds include:
- 1-Nitropyrene
- 1,6-Dinitropyrene
- 1,8-Dinitropyrene
- 4-Nitropyrene
These compounds share similar structural features but differ in their specific substitution patterns and resulting properties.
Properties
CAS No. |
86689-96-5 |
|---|---|
Molecular Formula |
C17H11NO2 |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
1-methyl-3-nitropyrene |
InChI |
InChI=1S/C17H11NO2/c1-10-9-15(18(19)20)14-8-6-12-4-2-3-11-5-7-13(10)17(14)16(11)12/h2-9H,1H3 |
InChI Key |
OYZNNNWFBAHPNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC3=CC=CC4=C3C2=C1C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl[tris(cyanomethyl)]phosphanium bromide](/img/structure/B14399555.png)
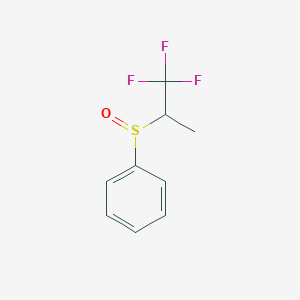
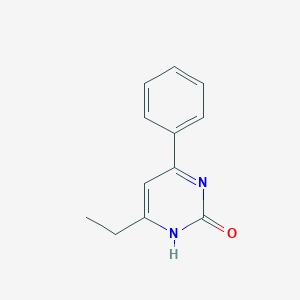
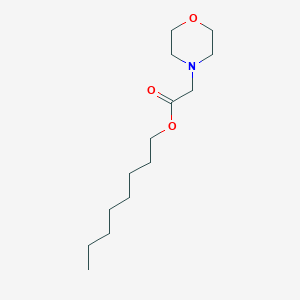

![2-{[(Oxan-2-yl)oxy]methyl}but-3-en-1-ol](/img/structure/B14399596.png)
![5-Hydroxy-6'-methoxy-2',3',4'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14399604.png)
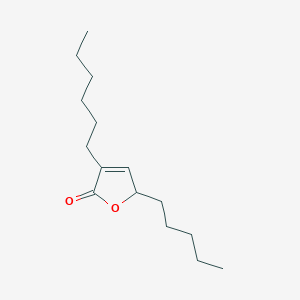
methanone](/img/structure/B14399616.png)
![1-[4-(Heptane-1-sulfonyl)phenyl]propan-2-one](/img/structure/B14399631.png)
![4-Methoxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B14399651.png)
![(4aR,4bS,6aR,7R,9aS,9bS)-4a,6a-Dimethyl-7-(6-methylheptan-2-yl)tetradecahydrocyclopenta[5,6]naphtho[2,1-b]pyran-11a(2H)-ol](/img/structure/B14399654.png)
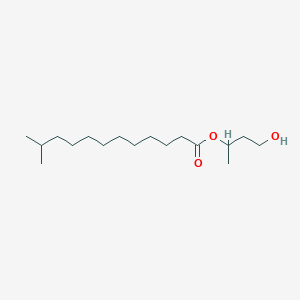
![6-tert-Butyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14399666.png)
